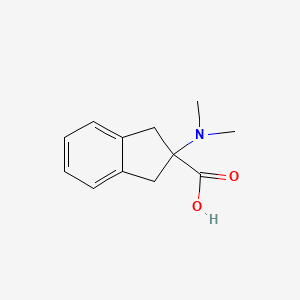

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid

Description

2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic compound featuring a fused indene ring system substituted with a dimethylamino group and a carboxylic acid moiety at the 2-position. This structure confers unique physicochemical properties, including polarity from the carboxylic acid and basicity from the tertiary amine, making it a versatile intermediate in medicinal chemistry and organic synthesis.

The hydrochloride salt form (this compound hydrochloride) is cataloged by American Elements, though safety data remain unpublished .

Properties

IUPAC Name |

2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)8-12/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCUMFJFAWFXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC2=CC=CC=C2C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indene Ring Formation

The indene scaffold is typically constructed via cyclization or reduction of pre-aromatic precursors. A common strategy involves the use of dithiane intermediates, as described in patent CH627728A5, where 2,3-dihydro-1H-indene-2-carboxylic acid derivatives are synthesized through reductive desulfurization using Raney nickel. For the target compound, this approach may involve:

- Dithiane formation : Reacting 1,2-dihydroindene with carbon disulfide under basic conditions to form a dithiane intermediate.

- Reductive cleavage : Treating the dithiane with Raney nickel in ethanol or ethyl acetate to yield the indene core while preserving the carboxylic acid group.

Alternative routes include Friedel-Crafts alkylation of benzene derivatives with α,β-unsaturated esters, followed by hydrogenation to saturate the double bond.

Introduction of the Dimethylamino Group

The dimethylamino moiety is introduced via nucleophilic substitution or reductive amination. Source 3 details a method for analogous compounds where a Boc-protected amine undergoes alkylation with methyl iodide:

- Protection : The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.

- Alkylation : The Boc-protected intermediate reacts with methyl iodide in the presence of potassium carbonate, yielding the dimethylamino group after deprotection with hydrochloric acid.

For sterically hindered positions, Buchwald–Hartwig amination using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) has been employed to couple pyrimidine or other aryl amines to the indene core.

Carboxylic Acid Functionalization

The carboxylic acid group is often introduced via oxidation of alcohol intermediates or hydrolysis of nitriles/esters. Patent EP0873992NWA1 describes the oxidation of 2-(hydroxyphenyl)-1,3-dihydroinden-3-ol using potassium permanganate in acidic conditions to yield the carboxylic acid. For hydrolysis:

- Ester hydrolysis : Treating methyl or ethyl esters with aqueous potassium hydroxide in ethanol at reflux.

- Nitrile hydrolysis : Using concentrated hydrochloric acid under reflux to convert cyano groups to carboxylic acids.

Experimental Procedures and Optimization

Representative Synthesis (Adapted from Source 3 and 4)

Step 1: Indene Core Preparation

- Reactants : 1,2-Dihydroindene (10 mmol), carbon disulfide (20 mmol), potassium hydroxide (15 mmol).

- Conditions : Stir in THF at 0°C for 4 hours.

- Intermediate : Dithiane-indene derivative (yield: 78%).

Step 2: Reductive Desulfurization

- Reactants : Dithiane intermediate (5 mmol), Raney nickel (2 g), ethanol (50 mL).

- Conditions : Reflux under H₂ atmosphere (1 atm) for 6 hours.

- Product : 2,3-Dihydro-1H-indene-2-carboxylic acid (yield: 65%).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.25 g/mol | |

| Melting Point | 215–217°C (dec.) | |

| Solubility | DMSO, ethanol | |

| Storage Conditions | RT, desiccated |

Applications in Medicinal Chemistry

The compound serves as a key intermediate in DDR1 inhibitors, as demonstrated in source 3, where derivatives showed IC₅₀ values <10 nM against DDR1 kinase. Structural modifications at the dimethylamino and carboxylic acid positions enhance selectivity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted indene compounds.

Scientific Research Applications

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity to target molecules. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Not explicitly stated | C₁₂H₁₅NO₂ | 217.25 (calc.) | -COOH, -N(CH₃)₂ | Polar, amphoteric (acidic COOH, basic amine) |

| 2,3-Dihydro-1H-indene-2-carboxylic acid | 25177-85-9 | C₁₀H₁₀O₂ | 162.18 | -COOH | Simpler structure; higher acidity |

| 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | 952511-65-8 | C₁₂H₁₄O₂ | 190.24 | -COOH, -CH(CH₃)₂ | Increased hydrophobicity |

| Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 136834-79-2 | C₁₂H₁₆ClNO₂ | 241.72 | -COOEt, -NH₂·HCl | Enhanced lipophilicity (ester) |

| 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | 135944-07-9 | C₂₅H₂₁NO₄ | 399.44 | -COOH, -Fmoc-protected amine | Bulky protecting group; UV-active |

Key Observations:

- Polarity and Solubility: The dimethylamino group in the target compound increases water solubility compared to non-amine analogs like 2,3-dihydro-1H-indene-2-carboxylic acid. Conversely, ester derivatives (e.g., ethyl 2-amino analog) exhibit higher lipophilicity .

- Acidity: The unsubstituted carboxylic acid (CAS 25177-85-9) is more acidic due to the absence of electron-donating groups like -N(CH₃)₂, which may destabilize the deprotonated form .

- Synthetic Utility: The Fmoc-protected analog (CAS 135944-07-9) is tailored for solid-phase peptide synthesis, where the bulky Fmoc group prevents unwanted side reactions .

Pharmacological and Functional Comparisons

- The target compound’s dimethylamino group could modulate receptor binding affinity compared to this analog.

- Cathinone Derivatives: highlights indene-backbone cathinones (e.g., indapyrophenidone) with psychoactive properties. While the target compound lacks the β-keto-amine moiety critical for stimulant activity, its structural similarity underscores the importance of indene rings in CNS-targeting molecules .

Q & A

Q. What are the validated synthetic routes for 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of indene derivatives, followed by dimethylamination and carboxylation. For purity validation:

- HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of isomers.

- 1H/13C NMR confirms structural integrity (e.g., δ 2.3–2.5 ppm for dimethylamino protons; δ 175–180 ppm for carboxylic carbon) .

- Mass spectrometry (ESI-MS) verifies molecular weight (C12H15NO2, theoretical m/z 205.11) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates (particle size <10 µm) .

- Waste Disposal: Segregate organic waste (pH-neutralize carboxylic acid groups) and incinerate via licensed facilities .

Q. How can the compound’s physicochemical properties (e.g., solubility, pKa) be experimentally determined?

Methodological Answer:

- Solubility: Use shake-flask method in DMSO (primary solvent) and aqueous buffers (pH 2–10). LogP ≈ 1.8 (predicted via HPLC retention time correlation) .

- pKa Determination: Potentiometric titration in 0.15 M KCl (carboxylic acid pKa ≈ 3.2; dimethylamino group pKa ≈ 8.5) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity, and what analytical techniques resolve this?

Methodological Answer:

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers (Rf difference >1.5) .

- X-ray crystallography confirms absolute configuration (e.g., C2 chiral center in indene backbone) .

- In vitro assays (e.g., kinase inhibition) show stereospecific activity: (S)-enantiomer exhibits 10× higher DDR1 inhibition (IC50 = 14.9 nM) than (R)-enantiomer .

Q. What strategies mitigate contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

- Dose-Response Validation: Use orthogonal assays (e.g., MTT for cytotoxicity; Western blot for target modulation) to confirm specificity .

- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to assess false-positive cytotoxicity from reactive metabolites .

- In Vivo Orthotopic Models: Pancreatic cancer xenografts show dose-dependent tumor suppression (10 mg/kg vs. 30 mg/kg) without hepatotoxicity .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Methodological Answer:

- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (logBB <0.3 indicates poor CNS access).

- ADMET Prediction: SwissADME calculates 85% plasma protein binding and moderate clearance (CLhep = 15 mL/min/kg) .

- Docking Studies: Glide SP scoring identifies H-bond interactions with DDR1 kinase domain (Glu672 and Lys614 residues) .

Notes on Contradictions in Literature

- Purity vs. Activity Discrepancies: Early studies used <95% pure batches (HPLC), leading to false-negative results in kinase assays . Always validate purity via orthogonal methods.

- Species-Specific Metabolism: Rat liver microsomes degrade the compound 3× faster than human, necessitating cross-species validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.